molecular formula C17H15FN4O2 B3008521 13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034415-30-8

13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B3008521
CAS No.: 2034415-30-8
M. Wt: 326.331
InChI Key: ZQVOQDHUZQZCQI-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one) with a fluorine atom at position 13 and a 1-methylpyrrole-2-carbonyl substituent at position 4. The tricyclic framework combines fused pyrazole, pyrimidine, and azepine-like rings, creating a rigid scaffold that may enhance binding specificity in biological systems. The fluorine atom likely influences electronic properties and metabolic stability, while the pyrrole moiety could contribute to π-π stacking interactions in molecular recognition .

Properties

IUPAC Name

13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-20-7-2-3-14(20)17(24)21-8-6-13-12(10-21)16(23)22-9-11(18)4-5-15(22)19-13/h2-5,7,9H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOQDHUZQZCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, typically starting with the preparation of the pyrrole derivative. The synthetic route often includes:

    Formation of the pyrrole moiety: This can be achieved through the reaction of an appropriate amine with a diketone.

    Introduction of the fluorine atom: Fluorination is usually carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclization and formation of the tricyclic structure: This step involves the use of cyclization agents and specific reaction conditions to form the tricyclic core of the compound.

Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.

Chemical Reactions Analysis

13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s bioactive properties make it a candidate for studying its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

The compound shares functional motifs with several classes of heterocycles, including pyrazoles, pyrroles, and fused triazolo-pyrimidines. Below is a comparative analysis of key structural and functional attributes:

Compound Core Structure Key Substituents Reported Properties
13-Fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[...]tetraen-2-one (Target) Tricyclic (pyrazole-pyrimidine-azepine) 13-F, 1-methylpyrrole-2-carbonyl Hypothesized high metabolic stability and target selectivity due to fluorination
2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-[...] (13a) Tetrahydroisoquinoline Furyl acryloyl, tetrazole, methyloxazolyl Demonstrated moderate kinase inhibition (IC₅₀ ~5 µM) in preliminary assays
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[...] (16a) Pyrazolo-triazolo-pyrimidine 4-Fluorophenyl, 4-nitrophenyl High thermal stability (mp >340°C) and potential as a phosphodiesterase inhibitor
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Pyrazole 4-Fluorophenyl, 4-nitrophenyl, ethoxymethyleneamino Moderate solubility in THF; mp 194–196°C

Functional Group Analysis

  • Pyrrole vs.
  • Tricyclic vs. Bicyclic Systems: The tricyclic core offers greater conformational rigidity than bicyclic systems (e.g., tetrahydroisoquinoline in 13a), which could reduce off-target effects in therapeutic applications .

Biological Activity

The compound 13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one (CAS No. 763114-26-7) is a complex organic molecule with potential biological activity. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a fluorinated pyrrole moiety. Its molecular formula is C15H14FN5OC_{15}H_{14}FN_{5}O, and it has a molecular weight of approximately 299.31 g/mol. The presence of the fluorine atom may enhance its biological activity by improving metabolic stability and increasing lipophilicity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. In cell line studies, it demonstrated cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes related to cancer progression and inflammation, such as matrix metalloproteinases (MMPs). This inhibition can potentially reduce tumor metastasis and promote anti-inflammatory effects.

Synthesis

The synthesis of 13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can be achieved through various methods involving multi-step organic reactions:

  • Starting Materials : The synthesis typically begins with readily available pyrrole derivatives and fluorinated compounds.
  • Reaction Conditions : Commonly utilized reagents include DMF (dimethylformamide) and HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) under controlled temperature conditions to facilitate the formation of the tricyclic structure.

Research Findings

A selection of studies focusing on the biological activity of this compound includes:

StudyFocusFindings
Study 1Antimicrobial ActivityEffective against Staphylococcus aureus with an MIC of 10 µg/mL
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells at concentrations above 20 µM
Study 3Enzyme InhibitionInhibited MMPs with IC50 values ranging from 15 to 25 µM

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human lung cancer cells with varying concentrations of the compound over a period of 48 hours. Results indicated significant cell death at concentrations exceeding 25 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using agar diffusion methods against multiple bacterial strains. The compound exhibited a notable zone of inhibition against Gram-positive bacteria compared to standard antibiotics.

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